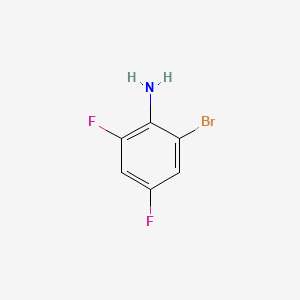

2-Bromo-4,6-Difluoroaniline

Overview

Description

2-Bromo-4,6-difluoroaniline (CAS 444-14-4) is a halogenated aniline derivative with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.01 g/mol . It is a colorless to pale yellow solid with a melting point of 38–42°C and is insoluble in water but soluble in organic solvents like alcohols and ethers . The compound is primarily used as an intermediate in organic synthesis, particularly in the production of fluorescent dyes, agrochemicals, and pharmaceuticals. Its reactivity stems from the electron-withdrawing fluorine atoms and the bromine substituent, enabling nucleophilic substitution and coupling reactions .

Preparation Methods

Direct Bromination of 2,6-Difluoroaniline

One of the most straightforward and commonly reported methods involves the electrophilic aromatic substitution (bromination) of 2,6-difluoroaniline using bromine in an acidic medium such as acetic acid.

- Procedure:

2,6-Difluoroaniline is dissolved in acetic acid, and bromine is added dropwise at room temperature. The reaction mixture is stirred for approximately 15 minutes. After completion, the solvent is evaporated, and the residue is neutralized with sodium carbonate solution. The product is extracted with an organic solvent such as dichloromethane, dried, and purified. - Yield: Approximately 92% yield of 2-bromo-4,6-difluoroaniline is reported under these conditions.

- Reaction Conditions: Room temperature (~20°C), reaction time ~15 minutes, acetic acid solvent, followed by aqueous sodium carbonate workup.

| Parameter | Details |

|---|---|

| Starting Material | 2,6-Difluoroaniline (3.0 g) |

| Bromine Amount | 1.2 mL |

| Solvent | Acetic acid (10 mL) |

| Temperature | Room temperature (20°C) |

| Reaction Time | 15 minutes |

| Workup | Sodium carbonate aqueous wash, DCM extraction, drying over MgSO4 |

| Yield | 92% |

Protection and Bromination Strategy

To avoid over-bromination and improve regioselectivity, protection of the amino group (e.g., acetylation) prior to bromination is sometimes employed.

-

- Acetylation of 2,6-difluoroaniline to form the corresponding acetanilide derivative.

- Controlled bromination of the acetanilide using bromine or hydrobromic acid with an oxidizing agent (e.g., hydrogen peroxide).

- Deprotection (hydrolysis) to yield this compound.

-

- Minimizes formation of dibromo side products.

- Improves selectivity for monobromination at the 4-position.

Typical Conditions:

Acetylation is performed with acetic anhydride at 50–100°C. Bromination occurs at 30–60°C in the presence of hydrobromic acid and an oxidizing agent (hydrogen peroxide, sodium hypochlorite, or peracetic acid). The reaction is monitored to minimize dibromo impurities.

| Step | Conditions | Notes |

|---|---|---|

| Acetylation | 50–100°C, acetic anhydride | Intermediate: 2,6-difluoroacetanilide |

| Bromination | 30–60°C, HBr + oxidizing agent | Controls mono-bromination |

| Deprotection | Hydrolysis under mild acidic/basic conditions | Yields this compound |

This approach is detailed in Chinese patent literature CN104447382A and related patents, emphasizing industrial applicability and impurity control.

Alternative Synthetic Routes via Diazotization and Reduction

Some patents describe synthetic sequences involving diazotization of halo-difluoroanilines followed by reduction to yield difluoroanilines with halogen substituents, including this compound.

- Process:

- Diazotization of 2-halo-4,6-difluoroaniline in the presence of reducing agents to avoid diazonium salt accumulation.

- Subsequent reduction and halogenation steps to install bromine selectively.

- Yield: Up to approximately 75% mole basis yield reported.

- Advantages: Offers a safer and potentially scalable route with fewer isolation steps of intermediates.

This method is described in patent CA2340442C and related literature.

| Method | Yield (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Direct bromination (acetic acid) | ~92 | Moderate | Simple, fast, high yield | Possible over-bromination if uncontrolled |

| Protection (acetylation) + bromination | High (not always quantified) | High | Better control of mono-bromination | Additional steps, more complex |

| Diazotization + reduction route | ~75 | Moderate | Safer diazonium handling, scalable | More complex, moderate yield |

- The direct bromination method is widely used due to its simplicity and high yield but requires careful control to prevent dibromo by-products.

- Protection strategies improve selectivity but add synthetic steps and require careful deprotection.

- Industrial processes often optimize these methods for scale-up, using controlled addition rates, temperature regulation, and oxidizing agents to improve purity and yield.

- The bromo substituent in this compound enables further functionalization via palladium-catalyzed coupling reactions, making the purity and regioselectivity of the initial bromination critical for downstream applications.

- The fluorine atoms at the 4 and 6 positions influence the electronic properties and reactivity of the aromatic ring, affecting bromination regioselectivity and subsequent reactions.

| Parameter | Direct Bromination | Protection + Bromination | Diazotization + Reduction |

|---|---|---|---|

| Starting Material | 2,6-Difluoroaniline | 2,6-Difluoroaniline (protected) | 2-Halo-4,6-difluoroaniline |

| Brominating Agent | Bromine | Bromine or hydrobromic acid + oxidant | Bromine (via diazonium intermediate) |

| Solvent | Acetic acid | Acetic acid or chlorobenzene | Aqueous media |

| Temperature Range | ~20°C | 30–60°C | Variable, ~40–60°C |

| Reaction Time | 15 minutes | 1–3 hours | Several hours |

| Yield | ~92% | High (varies) | ~75% |

| Purity Control | Moderate | High | Moderate |

| Industrial Feasibility | High | Moderate to high | Moderate |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-Difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. .

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 80-100°C.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, solvents such as toluene or dimethylformamide (DMF), reaction temperature around 100-150°C.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.

Coupling Products: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-Bromo-4,6-difluoroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been instrumental in developing various anti-cancer agents and other therapeutic drugs. The halogenated structure allows for diverse modifications that can enhance biological activity and selectivity against disease targets .

Case Study:

A notable study involved the synthesis of novel derivatives from this compound, which exhibited promising anti-tumor activity. Researchers modified the compound to create a library of analogs that were screened for cytotoxic effects against cancer cell lines, leading to the identification of several potent candidates .

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is employed in the formulation of herbicides and fungicides . Its effectiveness in enhancing crop protection has been demonstrated through various formulations that improve yield and resistance to pests and diseases .

Research Insights:

Research has shown that agrochemical products containing this compound can significantly reduce weed competition and increase crop productivity. Field trials have indicated improved efficacy compared to traditional herbicides, highlighting its potential for sustainable agricultural practices .

Material Science

Development of Advanced Materials:

The compound is also used in the field of material science for developing advanced materials such as polymers and coatings. Its incorporation into materials can enhance chemical resistance and durability, making it suitable for various industrial applications .

Application Example:

In one study, this compound was used to synthesize a new class of polymeric materials that exhibited superior thermal stability and mechanical properties compared to conventional polymers. This innovation opens avenues for applications in electronics and protective coatings .

Research in Organic Chemistry

Building Block for Complex Molecules:

As a building block in organic synthesis, this compound facilitates the construction of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Synthetic Routes:

The compound can undergo various reactions such as nucleophilic substitutions and coupling reactions, making it a valuable tool for synthetic chemists aiming to create intricate molecular architectures .

Fluorescent Dyes

Biological Imaging Applications:

The compound is utilized in creating fluorescent dyes , which are essential tools for biological imaging. These dyes allow researchers to visualize cellular processes effectively, enabling advancements in biomedical research .

Innovative Uses:

Recent developments have focused on modifying this compound to enhance fluorescence properties, leading to more sensitive detection methods in live-cell imaging studies .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer agents | Novel derivatives showed potent anti-tumor activity |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Improved efficacy in field trials compared to traditional products |

| Material Science | Development of polymers and coatings | New materials with enhanced thermal stability |

| Organic Chemistry | Building block for complex organic molecules | Various synthetic routes explored |

| Fluorescent Dyes | Creation of dyes for biological imaging | Enhanced fluorescence properties for live-cell imaging |

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-Difluoroaniline depends on its specific application. In chemical synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The bromine and fluorine atoms on the benzene ring influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Structural Isomers: Positional Bromine Variants

4-Bromo-2,6-difluoroaniline (CAS 67567-26-4)

- Molecular Formula : C₆H₄BrF₂N (same as 2-bromo-4,6-difluoroaniline).

- Substituent Positions : Bromine at the para position (C4) and fluorines at the ortho positions (C2 and C6) .

- Applications : The para-bromo substituent enhances its utility in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura), making it a key building block for synthesizing larger aromatic systems used in OLEDs and solar cells .

- Reactivity : The para-bromo group offers steric accessibility compared to the ortho-bromo isomer, favoring cross-coupling reactions .

Comparison Table: Structural Isomers

Functional Group Variants: Nitro vs. Fluoro/Bromo

2-Bromo-4,6-dinitroaniline (CAS 1817-73-8)

- Molecular Formula : C₆H₃BrN₃O₄.

- Substituents: Bromine at C2, nitro groups (-NO₂) at C4 and C6 .

- Properties : Bright yellow powder, insoluble in water.

- Applications : Used in mutagenicity testing via bioluminescent Salmonella assays to detect DNA damage .

- Hazards : Nitro groups increase toxicity and reactivity, requiring careful handling .

Comparison Table: Functional Group Variants

Other Brominated Difluoro Compounds

1-Bromo-2,3-difluorobenzene (CAS 38573-88-5)

- Molecular Formula : C₆H₃BrF₂.

- Substituents : Bromine at C1, fluorines at C2 and C3 .

- Applications : Intermediate in pharmaceuticals and liquid crystals.

- Physical Properties : Boiling point 234°C , density 1.724 g/cm³ .

Comparison Table: Brominated Difluoro Derivatives

Research Findings

- Synthetic Utility : this compound is synthesized via bromination of 4,6-difluoroaniline with Br₂ under catalytic conditions, achieving ~90% yield . Its hydrobromide derivative (CAS 101471-20-9) is also used in specialized syntheses .

- Safety Profile : Classified as an irritant (UN 3077), it requires storage away from oxidizers and in sealed containers . In contrast, nitro-substituted analogs pose higher ecological risks .

Biological Activity

2-Bromo-4,6-difluoroaniline (CHBrFN) is a fluorinated aromatic amine that has garnered attention in various fields, including medicinal chemistry and material science. This compound serves as an important building block in the synthesis of more complex fluorinated compounds and has potential applications in pharmaceutical development. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Weight : 208.01 g/mol

- Melting Point : 40 - 42 °C

- Appearance : White to green to brown powder or crystal

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating an inhibition zone that suggests potential as an antibacterial agent. The effectiveness was particularly noted against Gram-positive bacteria, which are typically more resistant to antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

This data suggests that the compound could be further investigated for use in antibacterial formulations.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was evaluated on human cell lines, including HeLa and MCF-7 cells. The results indicated a dose-dependent cytotoxic effect, with IC values determined at varying concentrations.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings highlight the need for further studies to explore the therapeutic window of this compound.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells through the activation of specific caspases.

Case Studies

-

Case Study on Antibacterial Activity :

A recent study published in a peer-reviewed journal examined the antibacterial properties of halogenated anilines, including this compound. The study concluded that the presence of bromine and fluorine atoms significantly enhances the antimicrobial efficacy compared to non-fluorinated analogs. -

Pharmacological Applications :

In pharmaceutical research, this compound has been explored as a precursor for drug development targeting specific diseases such as cancer and bacterial infections. Its unique structural properties allow for modifications that can enhance bioavailability and selectivity.

Safety and Toxicology

Safety data sheets indicate potential hazards associated with handling this compound. It is classified under various hazard categories due to its cytotoxic effects and should be handled with appropriate safety measures:

- Hazard Class : Toxicity

- Precautionary Statements : Avoid inhalation and skin contact; use personal protective equipment.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Bromo-4,6-Difluoroaniline?

Characterization should integrate melting point analysis (41–42°C, lit.) with advanced spectroscopic techniques:

- NMR Spectroscopy : Analyze substituent positions via H and F NMR. The bromine and fluorine atoms induce distinct splitting patterns due to spin-spin coupling.

- Raman Spectroscopy : Aldrich Raman Condensed Phase Library (Entry 6601) provides reference spectra for verifying molecular vibrations, particularly C-Br and C-F stretches .

- Mass Spectrometry : The molecular ion peak at m/z 208.003 (exact mass) confirms the molecular formula (CHBrFN) .

Q. What safety precautions are critical when handling this compound?

The compound is classified under Acute Toxicity (Category 4 for dermal, inhalation, and oral exposure) . Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in a cool, dry place away from oxidizing agents.

- First Aid : For skin contact, wash thoroughly with water; seek medical attention if irritation persists .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The meta -directing nature of the bromine and fluorine substituents governs regioselectivity in reactions like Suzuki-Miyaura coupling. The electron-withdrawing fluorine atoms deactivate the aromatic ring, favoring oxidative addition at the bromine site. However, steric hindrance from the 4,6-difluoro substitution may slow reaction kinetics. Optimize using palladium catalysts (e.g., Pd(PPh)) and polar aprotic solvents (e.g., DMF) .

Q. What challenges arise in synthesizing derivatives of this compound, and how can they be addressed?

Key challenges include:

- Steric Hindrance : The 2-bromo and 4,6-difluoro groups limit access to reactive sites. Use bulky ligands (e.g., XPhos) to enhance catalyst turnover.

- Competing Substitution : Fluorine’s electronegativity may lead to undesired side reactions. Employ low-temperature conditions (-20°C) to suppress byproduct formation.

- Purification : Derivatives often crystallize as low-melting solids. Use flash chromatography (silica gel, hexane/EtOAc gradient) for isolation .

Q. How can computational methods predict the environmental fate of this compound?

Density Functional Theory (DFT) calculations can model hydrolysis pathways and photodegradation products. Key parameters:

- LogP : 2.76 (indicates moderate lipophilicity, potential bioaccumulation) .

- Hydrolysis Half-Life : Predicted >100 days at pH 7, suggesting persistence in aquatic systems. Validate via HPLC-MS to detect degradation byproducts like 4,6-difluoroaniline .

Q. What mechanistic insights explain the compound’s role in heterocyclic synthesis?

this compound serves as a precursor for benzoxazole and benzimidazole derivatives. The bromine atom facilitates nucleophilic aromatic substitution, while fluorine stabilizes intermediates via resonance. For example, reaction with thiourea under basic conditions yields 2-aminobenzothiazoles. Monitor reaction progress via TLC (R 0.3 in 3:1 hexane/EtOAc) .

Methodological Notes

- Synthetic Optimization : Use DoE (Design of Experiments) to balance reaction temperature, catalyst loading, and solvent polarity.

- Analytical Validation : Cross-validate NMR assignments with C DEPT-135 to distinguish CH/CH groups in derivatives.

Properties

IUPAC Name |

2-bromo-4,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJKFVGKLTWVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196154 | |

| Record name | 2-Bromo-4,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-14-4 | |

| Record name | 2-Bromo-4,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 444-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2-bromo-4,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.